4-Bromo-3-fluoro-2-methoxybenzoic acid

Catalog No.
S819127
CAS No.
1781826-13-8
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoro-2-methoxybenzoic acid

CAS Number

1781826-13-8

Product Name

4-Bromo-3-fluoro-2-methoxybenzoic acid

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

AFGOBLKJMZSGTF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O

4-Bromo-3-fluoro-2-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its molecular formula is C8H6BrFO3, and it has a molecular weight of approximately 231.04 g/mol. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen atoms .

, particularly nucleophilic aromatic substitution. The carboxylic acid group is also reactive, allowing for transformations such as:

  • Esterification: The compound can undergo Fischer esterification to form esters.
  • Electrophilic Aromatic Substitution: The halogen substituents facilitate electrophilic attacks on the aromatic ring, enhancing reactivity.
  • Conversion to Benzoyl Chloride: Treatment with thionyl chloride can convert the carboxylic acid into benzoyl chloride, which can further participate in Friedel-Crafts acylation reactions.

Research indicates that 4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits potential biological activity, particularly in medicinal chemistry. The compound’s solubility in methanol suggests favorable pharmacokinetics, potentially leading to good bioavailability. Its derivatives have been explored for therapeutic applications, including treatments for neurodegenerative diseases like Alzheimer’s .

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid typically involves several steps:

  • Bromination: Introduction of the bromine atom onto the aromatic ring.
  • Fluorination: Incorporation of the fluorine atom using fluorinating agents.
  • Methoxylation: Addition of a methoxy group via methylation reactions.
  • Carboxylation: Formation of the carboxylic acid functional group through hydrolysis or other methods.

Various synthetic routes have been documented, emphasizing high purity and yield in the final product .

4-Bromo-3-fluoro-2-methoxybenzoic acid finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals: Utilized in developing herbicides and pesticides.
  • Material Science: Employed in creating novel materials with specific electronic properties due to its fluorinated structure .

Studies on interaction effects highlight the compound's potential interactions with biological systems. The presence of halogen atoms may enhance binding affinity to certain biological targets, making it a candidate for further pharmacological studies. Environmental factors such as pH and temperature can influence its stability and reactivity, impacting its efficacy in biological applications .

Several compounds share structural similarities with 4-Bromo-3-fluoro-2-methoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-3-methoxybenzoic acidC8H6BrFNO3Different position of methoxy and fluoro groups
3-Fluoro-4-methoxybenzoic acidC8H9FNO3Lacks bromine; focuses on methoxy and fluoro groups
4-Bromo-3-methoxybenzoic acidC8H9BrO3No fluorine; highlights bromine and methoxy presence

These compounds exhibit unique reactivity profiles and biological activities due to variations in their substituents, making them valuable in diverse synthetic applications .

XLogP3

2.2

Dates

Modify: 2024-04-14

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